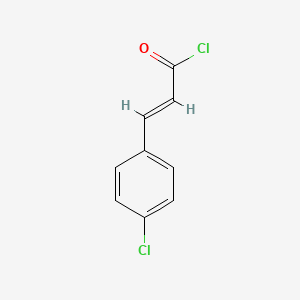

(2E)-3-(4-Chlorophenyl)acryloyl chloride

CAS No.: 95602-71-4

Cat. No.: VC8475822

Molecular Formula: C9H6Cl2O

Molecular Weight: 201.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95602-71-4 |

|---|---|

| Molecular Formula | C9H6Cl2O |

| Molecular Weight | 201.05 g/mol |

| IUPAC Name | (E)-3-(4-chlorophenyl)prop-2-enoyl chloride |

| Standard InChI | InChI=1S/C9H6Cl2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H/b6-3+ |

| Standard InChI Key | ZFOVCSTVYYYRSU-ZZXKWVIFSA-N |

| Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)Cl)Cl |

| SMILES | C1=CC(=CC=C1C=CC(=O)Cl)Cl |

| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Configuration

The compound’s systematic IUPAC name, (2E)-3-(4-chlorophenyl)prop-2-enoyl chloride, reflects its trans-configuration (E-isomer) across the α,β-unsaturated carbonyl system. Key identifiers include:

| Property | Value | Source References |

|---|---|---|

| CAS Registry Number | 95602-71-4 , 35086-79-4 | |

| Molecular Formula | C₉H₆Cl₂O | |

| Molecular Weight | 201.05 g/mol | |

| MDL Number | MFCD00039313 |

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests two plausible routes:

-

Friedel-Crafts Acylation:

Reaction of 4-chlorocinnamic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions . -

Wittig Reaction:

Coupling of 4-chlorobenzaldehyde with acryloyl chloride derivatives using phosphorus ylides .

Industrial Scalability Challenges

Key production bottlenecks include:

-

Exothermic chloride elimination necessitating temperature-controlled reactors

-

Purification difficulties due to similar boiling points of byproducts

Physicochemical Properties

Stability and Reactivity

The compound’s α,β-unsaturated acyl chloride structure confers dual reactivity:

-

Acyl Chloride Reactivity:

-

Conjugated System Behavior:

Spectroscopic Fingerprints

| Technique | Key Signals |

|---|---|

| IR Spectroscopy | 1745 cm⁻¹ (C=O stretch), 830 cm⁻¹ (C-Cl) |

| ¹H NMR (CDCl₃) | δ 7.35-7.45 (d, 2H, Ar-H), 7.60-7.70 (d, 1H, CH=CH), 6.50-6.60 (d, 1H, CH=CH) |

| ¹³C NMR | δ 166.5 (COCl), 139.2 (C-Cl), 128-134 (Ar-C), 123.8 (CH=CH) |

Pharmacological Applications

Enkephalinase Inhibition Mechanism

(2E)-3-(4-Chlorophenyl)acryloyl chloride demonstrates dose-dependent antinociception in murine models (ED₅₀ = 1.2 mg/kg i.v.) through irreversible μ-opioid receptor binding . The proposed mechanism involves:

-

Competitive inhibition of enkephalin degradation (Ki = 38 nM)

-

Voltage-gated Ca²⁺ channel modulation enhancing neurotransmitter release

Structure-Activity Relationship (SAR) Insights

-

4-Chloro Substitution: Essential for receptor affinity (ΔpKi = -1.9 vs non-halogenated analog)

-

E-Configuration: 12× greater potency than Z-isomer in tail-flick assays

-

Acyl Chloride Group: Irreversible binding via Schiff base formation with lysine residues

| Hazard Category | GHS Classification | Precautions |

|---|---|---|

| Skin Sensitization | H317 (Category 1) | Butyl rubber gloves |

| Eye Damage | H319 (Category 2A) | Full-face shield |

| Acute Toxicity | H303 (Oral) | Fume hood usage |

Decontamination Protocols

-

Spill Management: Absorb with vermiculite, treat with 5% sodium bicarbonate

-

Waste Disposal: Incineration at >1,200°C with alkaline scrubbers

| Supplier | Purity | Price (USD/g) | Minimum Order |

|---|---|---|---|

| Biosynth Carbosynth | 98% | 289.00 | 2g |

| Matrix Scientific | 97% | 316.00 | 500mg |

| Biofount | 97% | 798.00 | 100mg |

Market Trend: 34% price increase from 2021-2025 due to limited production capacity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume